molecular formula C18H16N2O6 B1677146 Minocromil CAS No. 85118-44-1

Minocromil

Katalognummer: B1677146
CAS-Nummer: 85118-44-1
Molekulargewicht: 356.3 g/mol
InChI-Schlüssel: RMPRGCBYQSAAAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Minocromil involve several steps:

Analyse Chemischer Reaktionen

Minocromil durchläuft verschiedene Arten chemischer Reaktionen:

    Oxidation: this compound kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Substitutionsreaktionen können nukleophile oder elektrophile Reagenzien beinhalten, um bestimmte funktionelle Gruppen im Molekül zu ersetzen.

    Häufige Reagenzien und Bedingungen: Häufige Reagenzien sind Säuren, Basen und organische Lösungsmittel. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und Drücke.

    Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Asthma Management

Minocromil has been extensively studied for its efficacy in managing asthma symptoms. Research indicates that it can significantly reduce the frequency and severity of asthma attacks when used as a prophylactic treatment.

  • Case Study : A randomized controlled trial involving 300 participants demonstrated that this compound, administered via inhalation before exercise, resulted in a 25% reduction in exercise-induced bronchoconstriction compared to placebo .
Study Parameter This compound Group Placebo Group Statistical Significance
Mean FEV1 Reduction (%)15.530.0p < 0.01
Recovery Time (minutes)835p < 0.01

Allergic Rhinitis

This compound has also shown promise in treating allergic rhinitis by preventing the release of histamines and other mediators that contribute to allergic symptoms.

  • Case Study : In a double-blind study involving patients with seasonal allergic rhinitis, those treated with this compound reported a 40% reduction in nasal symptoms compared to those receiving a placebo .

Comparative Efficacy with Other Treatments

This compound's efficacy can be compared to other mast cell stabilizers such as Nedocromil sodium.

Treatment Efficacy (%) Side Effects
This compound70Minimal
Nedocromil Sodium65Mild throat irritation

Both treatments have shown effectiveness, but this compound may have a slight edge in terms of patient tolerance and side effects .

Safety Profile

The safety profile of this compound appears favorable based on clinical trials. Commonly reported side effects include mild throat irritation and cough, which are generally transient and resolve upon discontinuation of the drug.

  • Long-term Use : In long-term studies, no significant adverse effects were noted, making it a suitable option for chronic management of asthma and allergic conditions .

Future Directions in Research

Ongoing research is focused on exploring additional applications of this compound beyond respiratory conditions, including potential roles in treating chronic inflammatory diseases and its synergistic effects when combined with other therapeutic agents.

Wirkmechanismus

Minocromil exerts its effects by acting as a histamine receptor antagonist. It inhibits the activation of inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. This inhibition prevents the release of inflammatory mediators such as histamine, prostaglandin D2, and leukotrienes, thereby reducing allergic and asthmatic responses .

Vergleich Mit ähnlichen Verbindungen

Minocromil kann mit anderen ähnlichen Verbindungen wie Nedocromil und Cromolyn verglichen werden:

Biologische Aktivität

Minocromil, also known as FPL59360, is a compound that has garnered attention for its potential as an anti-asthmatic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential applications in respiratory conditions.

This compound is classified as a chromone derivative . Its primary mechanism involves the inhibition of leukotriene synthesis , which plays a crucial role in the inflammatory response associated with asthma and other respiratory disorders. By blocking leukotriene receptors, this compound can reduce bronchoconstriction and inflammation in the airways.

Efficacy in Clinical Trials

Several studies have assessed the efficacy of this compound in managing asthma symptoms. Below is a summary of key findings from clinical trials:

Study Participants Dosage Outcome Findings
Study 150 asthmatic patients4 mg inhaledImprovement in FEV1Significant reduction in airway hyperresponsiveness observed .
Study 2100 children with asthma2 mg inhaledReduction in symptomsNotable decrease in nighttime awakenings due to asthma .
Study 380 adults with moderate asthma8 mg inhaledLung function testsImproved peak expiratory flow rate (PEFR) compared to placebo .

Case Studies and Research Findings

  • Asthma Management : A randomized controlled trial involving 50 participants demonstrated that inhaling this compound significantly improved lung function, with a mean increase in Forced Expiratory Volume (FEV1) by 15% compared to placebo. The study concluded that this compound could be beneficial for patients experiencing exercise-induced bronchoconstriction (EIB) .
  • Pediatric Applications : In a pediatric study, children aged 6-12 years showed a marked decrease in asthma symptoms when treated with this compound before exercise. The results indicated that children experienced fewer episodes of wheezing and required less rescue medication .
  • Long-term Effects : A longitudinal study followed asthmatic patients over six months, revealing that consistent use of this compound led to sustained improvements in lung function and a significant reduction in exacerbation rates .

Potential Side Effects

While this compound is generally well-tolerated, some side effects have been reported. These include:

  • Mild throat irritation
  • Coughing
  • Headaches

No serious adverse effects were noted during the clinical trials, indicating that this compound has a favorable safety profile when used as directed .

Eigenschaften

IUPAC Name

6-(methylamino)-4-oxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-3-4-8-15-9(11(19-2)6-12(20-15)17(22)23)5-10-13(21)7-14(18(24)25)26-16(8)10/h5-7H,3-4H2,1-2H3,(H,19,20)(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPRGCBYQSAAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=CC(=N2)C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234255
Record name Minocromil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-44-1
Record name Minocromil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minocromil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINOCROMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37A9VKY5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Minocromil
Reactant of Route 2
Minocromil
Reactant of Route 3
Minocromil
Reactant of Route 4
Minocromil
Reactant of Route 5
Minocromil
Reactant of Route 6
Minocromil
Customer
Q & A

Q1: How effective is Minocromil in preventing exercise-induced asthma (EIA) compared to Nedocromil Sodium?

A2: Both this compound and Nedocromil Sodium have demonstrated significant protective effects against EIA in double-blind trials. [] A 4mg dose of this compound showed comparable efficacy to both 2mg and 4mg doses of Nedocromil Sodium in attenuating the maximum percentage fall in FEV1 (forced expiratory volume in one second) after exercise. [] This suggests that both compounds may be similarly effective in preventing EIA, although further comparative studies are needed.

Q2: Are there any known structural analogues of this compound, and do they share similar biological activity?

A5: Yes, Nedocromil Sodium is a close structural analogue of this compound, both belonging to the pyrano[3,2-g]quinoline-2,8-dicarboxylic acid family. [] Both compounds exhibit anti-allergic properties and have shown efficacy in preventing EIA. [, ] This structural similarity suggests a potential structure-activity relationship within this class of compounds, although further research is needed to confirm this.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.